4-Amino-3-mercaptobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-mercaptobenzaldehyde is an organic compound characterized by the presence of amino and mercapto functional groups attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-nitrobenzaldehyde with thiourea, followed by reduction to introduce the amino group . The reaction conditions often involve acidic or basic environments to facilitate the nucleophilic substitution and reduction steps.
Industrial Production Methods: Industrial production of 4-Amino-3-mercaptobenzaldehyde may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-3-mercaptobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may involve the use of bases or acids to facilitate nucleophilic attack.
Major Products:
Oxidation: Sulfonic acids, disulfides.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-mercaptobenzaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 4-Amino-3-mercaptobenzaldehyde exerts its effects involves its functional groups:
Amino Group: Can form hydrogen bonds and participate in nucleophilic attacks.
Mercapto Group: Known for its ability to form strong bonds with metals and other electrophiles.
Aldehyde Group: Reactive towards nucleophiles, facilitating various chemical transformations.
These functional groups enable the compound to interact with a wide range of molecular targets and pathways, making it a versatile reagent in chemical and biological studies .
Vergleich Mit ähnlichen Verbindungen
4-Amino-5-mercapto[1,2,4]triazole: Contains both amino and mercapto groups, used in biomedical applications.
3-Amino-4-sulfanylcoumarins: Known for their fluorescence properties and biological activities.
Uniqueness: 4-Amino-3-mercaptobenzaldehyde is unique due to its specific combination of functional groups attached to a benzaldehyde core, which imparts distinct reactivity and versatility in various applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H7NOS |
---|---|
Molekulargewicht |
153.20 g/mol |
IUPAC-Name |
4-amino-3-sulfanylbenzaldehyde |
InChI |
InChI=1S/C7H7NOS/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H,8H2 |
InChI-Schlüssel |
VCVVFSXTBBQACQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=O)S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.